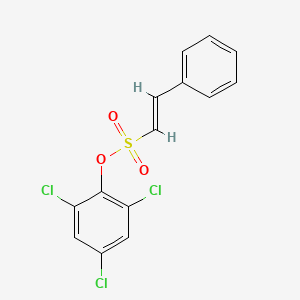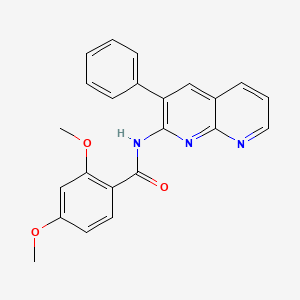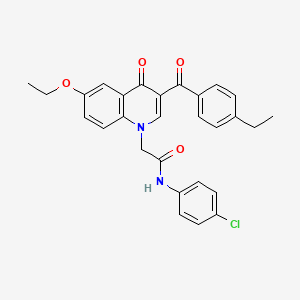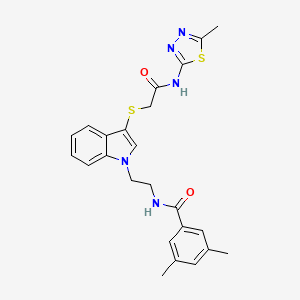![molecular formula C27H38N4OS B3009248 N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476443-05-7](/img/structure/B3009248.png)
N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a derivative of adamantane, which is a type of polycyclic compound with a rigid framework that has been studied for various applications, including enhancing the production of tumor necrosis factor α (TNF-α) in certain biological contexts .
Synthesis Analysis
The synthesis of adamantane derivatives can be achieved through various methods. For instance, the adamantyl cation formed from 1-adamantan-1-ol in refluxing trifluoroacetic acid can be used to produce adamantylsulfanyl compounds . Additionally, the Ritter reaction has been employed to create N-adamantylcarboxamide derivatives of heterocyclic and phenolic compounds . Another synthesis method involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine, which yields N-aryl(benzyl)adamantane-1-carboxamides .
Molecular Structure Analysis
The molecular structure of adamantane derivatives has been studied through crystallography and quantum-chemical calculations. These studies have revealed that the conformational rigidity of N-adamantylcarboxamido-pyridine, enhanced by the formation of an intramolecular H-bond, may influence its biological activity . The crystal structures of carboxamido and sulfanyl analogues of 2-(1-adamantylamino)pyridine have been particularly informative in understanding the relationship between structure and function .
Chemical Reactions Analysis
Adamantane derivatives can participate in various chemical reactions due to their functional groups. For example, the sulfanyl group in adamantylsulfanyl heterocycles has been shown to enhance the production of TNF-α, indicating a potential for bioactivity modulation through chemical modification . The differences in activity between bromo and methyl analogues of these compounds suggest that electronic factors, rather than steric hindrance, play a significant role in their biological activity .
Physical and Chemical Properties Analysis
Adamantane derivatives exhibit a range of physical and chemical properties that make them suitable for different applications. For instance, new polyamides prepared from an adamantane-type cardo dicarboxylic acid demonstrated moderate to high inherent viscosities and solubility in various polar and less polar solvents . These polyamides also showed high tensile strength and modulus, as well as high glass transition temperatures and thermal stability, indicating their potential for use in high-performance materials .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
Several studies have synthesized adamantane derivatives and evaluated their antimicrobial and anti-inflammatory activities. For instance, adamantane derivatives have been shown to possess potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014). This highlights the potential of adamantane-based compounds in developing new therapeutic agents with broad-spectrum antibacterial properties and anti-inflammatory effects.
Antiviral Activity
The antiviral activity of new adamantane derivatives has also been explored, with some compounds demonstrating high anti-smallpox activity. This suggests a promising avenue for the development of adamantane-based antiviral agents, which could be particularly useful in combating viral infections (Moiseev et al., 2012).
Material Science Applications
Adamantane derivatives have been utilized in the synthesis of novel materials, such as polyamides and polyamide-imides containing adamantyl and diamantyl moieties. These materials exhibit desirable properties such as high glass transition temperatures and thermal stability, making them suitable for various applications in material science. The synthesis and characterization of these polymers provide insights into the design and development of high-performance materials with specific physical properties (Liaw et al., 1999); (Liaw & Liaw, 2001).
Coordination Polymers and MOFs
The design of mixed-ligand copper(II) metal-organic frameworks (MOFs) using adamantane as a core structure has been explored, demonstrating the versatility of adamantane-based ligands in constructing complex and functional MOFs. These studies highlight the potential of such structures in applications ranging from catalysis to materials science (Pavlov et al., 2019).
Eigenschaften
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4OS/c1-4-6-10-33-26-30-29-23(31(26)24-18(3)8-7-9-22(24)5-2)17-28-25(32)27-14-19-11-20(15-27)13-21(12-19)16-27/h7-9,19-21H,4-6,10-17H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADTVCBHDSOVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=C(C=CC=C2CC)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B3009169.png)


![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B3009175.png)
![6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3009176.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B3009179.png)



![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)

![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)